
9,10-Anthracenedione, 1,4,5-triamino-8-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triamino-8-(methylamino)anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of three amino groups and one methylamino group attached to the anthraquinone core. This compound is known for its vibrant color and is often used in dye and pigment industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Triamino-8-(methylamino)anthraquinone typically involves the nitration of anthraquinone followed by reduction and amination steps. The nitration process introduces nitro groups into the anthraquinone structure, which are subsequently reduced to amino groups. The methylamino group is introduced through a methylation reaction .
Industrial Production Methods
In industrial settings, the production of 1,4,5-Triamino-8-(methylamino)anthraquinone involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5-Triamino-8-(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,4,5-Triamino-8-(methylamino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biological staining and as a marker in various assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1,4,5-Triamino-8-(methylamino)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action include redox reactions and interactions with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diaminoanthraquinone
- 1,5-Diaminoanthraquinone
- 1,8-Diaminoanthraquinone
Uniqueness
1,4,5-Triamino-8-(methylamino)anthraquinone is unique due to the presence of three amino groups and one methylamino group, which impart distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds .
Propiedades
Número CAS |
68227-27-0 |
|---|---|
Fórmula molecular |
C15H14N4O2 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
1,4,5-triamino-8-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H14N4O2/c1-19-9-5-4-8(18)12-13(9)15(21)11-7(17)3-2-6(16)10(11)14(12)20/h2-5,19H,16-18H2,1H3 |
Clave InChI |
RUAYBNOWTIGMLH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


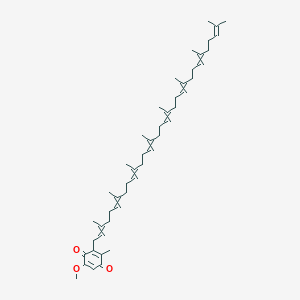
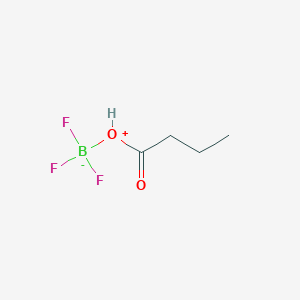
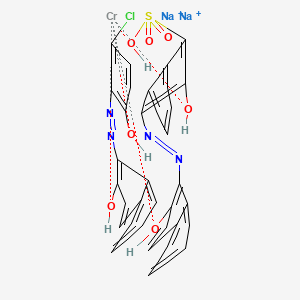

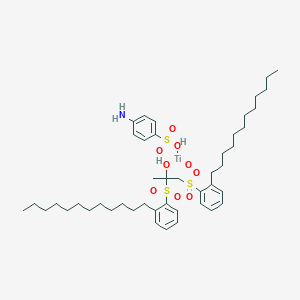
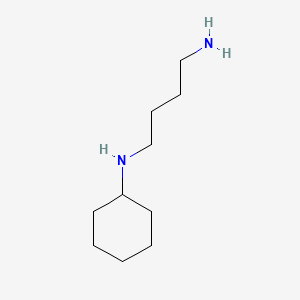


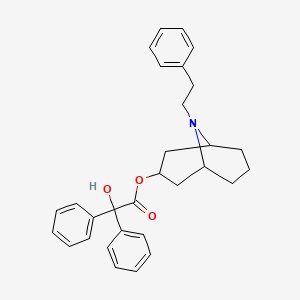
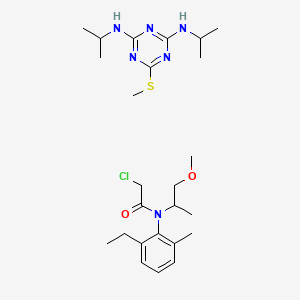
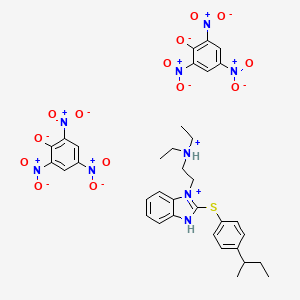
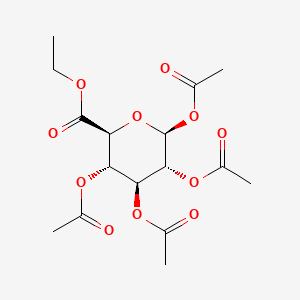
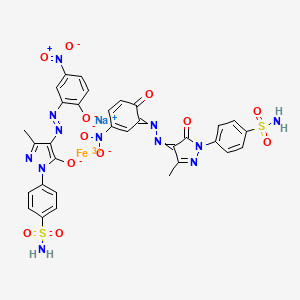
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
